molecular formula C16H18OSi B14260342 3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole CAS No. 140435-90-1

3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole

Cat. No.: B14260342
CAS No.: 140435-90-1
M. Wt: 254.40 g/mol
InChI Key: FIFYBINNCKROKW-UHFFFAOYSA-N
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Description

3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole is a unique organosilicon compound characterized by its benzoxasilole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole typically involves the reaction of appropriate benzyl and dimethyl precursors with a silicon source. One common method includes the use of benzyl chloride, dimethylchlorosilane, and a base such as sodium hydride. The reaction is carried out under an inert atmosphere, often at elevated temperatures to facilitate the formation of the benzoxasilole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxasilole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully reduced benzoxasilole compounds.

Scientific Research Applications

3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of silicon-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom in the benzoxasilole ring can participate in unique bonding interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-3,5-dimethyl-2,3-dihydro-1H-benzimidazole
  • 3-Benzyl-3,5-dimethyl-2,3-dihydro-1H-benzoxazole

Uniqueness

3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole is unique due to the presence of the silicon atom in its structure, which imparts distinct chemical and physical properties compared to its carbon-based analogs

Properties

CAS No.

140435-90-1

Molecular Formula

C16H18OSi

Molecular Weight

254.40 g/mol

IUPAC Name

3-benzyl-3,5-dimethyl-2H-1,3-benzoxasilole

InChI

InChI=1S/C16H18OSi/c1-13-8-9-15-16(10-13)18(2,12-17-15)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3

InChI Key

FIFYBINNCKROKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC[Si]2(C)CC3=CC=CC=C3

Origin of Product

United States

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